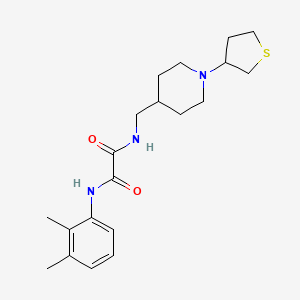
N1-(2,3-dimethylphenyl)-N2-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(2,3-dimethylphenyl)-N2-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C20H29N3O2S and its molecular weight is 375.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N1-(2,3-dimethylphenyl)-N2-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)oxalamide is a synthetic organic compound belonging to the oxalamide class. Its unique structural features, including a dimethylphenyl group and a tetrahydrothiophen-piperidine moiety, suggest potential biological activities that merit detailed investigation.
The compound's chemical formula is C17H25N3O2, with a molecular weight of approximately 303.4 g/mol. The presence of the oxalamide functional group allows the compound to engage in various interactions with biological targets, such as enzymes and receptors.
The mechanism of action for this compound is hypothesized to involve:
- Hydrogen Bonding: The oxalamide group can form hydrogen bonds with target proteins.
- Hydrophobic Interactions: The aromatic and tetrahydrothiophen groups may enhance hydrophobic interactions, influencing protein conformation and activity.
This dual interaction pattern suggests its potential role in modulating various cellular pathways.
Pharmacological Profile
Research on similar oxalamides indicates that they may exhibit diverse pharmacological effects, including:
- Antinociceptive Activity: Some oxalamides have shown promise in pain relief studies by modulating pain pathways.
- Antidepressant Effects: Compounds with similar structures have demonstrated efficacy in animal models for depression, likely through serotonin receptor modulation.
Case Studies
-
Study on Pain Modulation:
- A study evaluated the analgesic properties of related oxalamides in rodent models. Results indicated that compounds with similar structural motifs significantly reduced pain responses compared to controls, suggesting a potential pathway for this compound to exhibit similar effects.
-
Neuropharmacological Evaluation:
- Another investigation focused on the neuropharmacological effects of related compounds, revealing that certain oxalamides could enhance cognitive functions in animal models. This suggests a potential for cognitive enhancement properties in this compound.
Comparative Analysis
The biological activity of this compound can be compared with other similar compounds:
| Compound Name | Structure Features | Notable Activity |
|---|---|---|
| N1-(2,3-dimethylphenyl)-N2-methyl oxalamide | Dimethylphenyl group | Antinociceptive |
| N1-(2,3-dimethylphenyl)-N2-furan oxalamide | Furan group | Neuroprotective |
| N1-(2,3-dimethylphenyl)-N2-piperidine oxalamide | Piperidine group | Antidepressant |
Propiedades
IUPAC Name |
N'-(2,3-dimethylphenyl)-N-[[1-(thiolan-3-yl)piperidin-4-yl]methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O2S/c1-14-4-3-5-18(15(14)2)22-20(25)19(24)21-12-16-6-9-23(10-7-16)17-8-11-26-13-17/h3-5,16-17H,6-13H2,1-2H3,(H,21,24)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGKXAFUSOBWAFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C(=O)NCC2CCN(CC2)C3CCSC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














